Benzocaine

Beschreibung

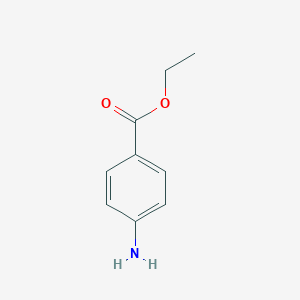

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFLLBZGZJTVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23239-88-5 (hydrochloride) | |

| Record name | Benzocaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021804 | |

| Record name | Benzocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

310 °C | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C | |

| Record name | SID56422766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.6X10-4 mm Hg at 25 °C /Estimated/ | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rhombohedra from ether, Needles from water | |

CAS No. |

94-09-7 | |

| Record name | Benzocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzocaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3RSY48JW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92 °C | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Benzocaine Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of benzocaine polymorphs, with a specific focus on their solubility characteristics. Understanding the polymorphic landscape of an active pharmaceutical ingredient (API) like this compound is critical for drug development, as different crystalline forms can exhibit distinct properties affecting bioavailability, stability, and manufacturability.

Introduction to this compound and Polymorphism

This compound (ethyl 4-aminobenzoate) is a widely used local anesthetic.[1][2] It functions by blocking nerve impulses through the inhibition of sodium channels.[3] As a solid API, this compound can exist in different crystalline structures known as polymorphs. These polymorphs share the same chemical composition but differ in their solid-state arrangement, leading to variations in physicochemical properties such as melting point, solubility, and stability.[4] The ability to selectively prepare and control the polymorphic form is crucial for ensuring consistent product quality and therapeutic efficacy.

This compound is known to exist in at least three polymorphic forms under ambient pressure, designated as Form I, Form II, and Form III.[5] A fourth polymorph, Form IV, has been identified but is only stable under high pressure. The stability relationship between these forms is complex; Form II is considered the most stable under ambient conditions, while Form I is the most stable at low temperatures and high pressure.

Physicochemical Properties of this compound Polymorphs

The distinct crystalline arrangements of this compound polymorphs give rise to measurable differences in their thermal properties and solubility. These differences are critical for preformulation and formulation studies.

Data Presentation: Thermal Properties and Solubility

The following tables summarize key quantitative data for the three primary polymorphs of this compound.

Table 1: Thermal Properties of this compound Polymorphs

| Property | Form I | Form II | Form III |

| Crystal System | Monoclinic P2₁/c | Orthorhombic P2₁2₁2₁ | Monoclinic P2₁ |

| Melting Point (°C) | ~89.3 (converts to Form II) | 88-92 °C | Converts to Form II |

| Stability | Stable at low temperatures | Most stable at ambient conditions | Stable at low temperatures, monotropic relationship overall |

Table 2: Solubility of this compound Polymorphs

| Solvent | Polymorph | Solubility (mg/mL) | Temperature (°C) |

| Phosphate Buffer (pH ≈ 7.2) | Form I | 0.44 ± 0.02 | 25 |

| Form II | 0.40 ± 0.01 | 25 | |

| Form III | 0.35 ± 0.01 | 25 | |

| Methanol | Form I | 246.31 ± 1.55 | 25 |

| Form II | 239.11 ± 1.98 | 25 | |

| Form III | 230.14 ± 1.87 | 25 |

Data for Table 2 sourced from Paczkowska et al. (2018).

Studies have shown that Forms I and II are more soluble than Form III in both aqueous buffer and organic solvents. The differences in solubility directly impact the dissolution rate and permeability, with Forms I and II demonstrating better permeability in artificial membrane models compared to Form III. The mole fraction solubility of this compound has also been extensively studied in various organic solvents, decreasing in the order: 1,4-dioxane, acetone, ethyl acetate, chloroform, acetonitrile, methanol, n-butanol, and toluene.

Experimental Protocols

The characterization and quantification of this compound polymorphs rely on a suite of analytical techniques. Detailed methodologies are outlined below.

Preparation of Polymorphs

Different polymorphic forms can be obtained through common pharmaceutical processing techniques.

-

Form I: Obtained by the conversion of Form III through ball milling . It can also be prepared by slow evaporation from an ethanol solution at room temperature.

-

Form II: Prepared by micro milling Form III.

-

Form III: This is often the initial conformation of commercially available this compound and can be preserved through cryogenic grinding .

Polymorph Identification and Characterization

-

Powder X-ray Diffraction (PXRD):

-

Principle: PXRD is the primary technique for identifying crystalline phases. Each polymorph produces a unique diffraction pattern based on its crystal lattice.

-

Methodology: Samples of each this compound polymorph are lightly ground and packed into a sample holder. The sample is irradiated with monochromatic X-rays (typically Cu Kα) over a defined 2θ range (e.g., 3-40°). The resulting diffractograms are compared to reference patterns to confirm the polymorphic form.

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion.

-

Methodology: A small, accurately weighed amount of the this compound sample (e.g., 3-5 mg) is sealed in an aluminum pan. The pan is heated at a constant rate (e.g., 10 K/min) under a nitrogen atmosphere. The resulting thermogram reveals endothermic or exothermic events corresponding to phase transitions.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Principle: FT-IR spectroscopy identifies vibrational modes within a molecule. Differences in the intermolecular interactions (like hydrogen bonding) in different polymorphs lead to distinct shifts in the IR spectra.

-

Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). The identification of characteristic bands is often supported by theoretical calculations using Density Functional Theory (DFT).

-

Solubility and Permeability Studies

-

Equilibrium Solubility Determination:

-

Principle: The shake-flask method is commonly used to determine the equilibrium solubility of a compound.

-

Methodology: An excess amount of a specific this compound polymorph is added to a known volume of solvent (e.g., phosphate buffer pH 7.2 or methanol) in a sealed vial. The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The resulting suspension is filtered (e.g., through a 0.22 µm filter) to remove undissolved solids. The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Parallel Artificial Membrane Permeability Assay (PAMPA):

-

Principle: The PAMPA model evaluates the passive permeability of a drug across an artificial lipid membrane, mimicking absorption in the gastrointestinal tract.

-

Methodology: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The donor compartment is filled with a solution of the this compound polymorph in a buffer, while the acceptor compartment contains a fresh buffer. The plate is incubated for a set period. The concentration of this compound in both donor and acceptor compartments is then measured by HPLC to calculate the apparent permeability coefficient (Papp).

-

Mandatory Visualizations

Workflow for Polymorph Preparation and Analysis

Caption: Workflow for the preparation and analysis of this compound polymorphs.

Stability Relationship of this compound Polymorphs

Caption: Thermodynamic stability relationships between this compound polymorphs.

Metabolic Pathway of this compound

Caption: Primary metabolic pathways of this compound in the human body.

References

- 1. This compound | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Analysis of the Physicochemical Properties of this compound Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The Analysis of the Physicochemical Properties of this compound Polymorphs | Semantic Scholar [semanticscholar.org]

Synthesis of Benzocaine: A Technical Guide to Fischer Esterification of p-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the local anesthetic, benzocaine, through the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol, utilizing an acid catalyst. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of key analytical data.

Introduction

This compound, or ethyl 4-aminobenzoate, is a widely used topical anesthetic.[1][2] Its synthesis via Fischer esterification is a classic and efficient method, involving the reaction of a carboxylic acid (p-aminobenzoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[1][3][4] The reaction is reversible, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants, usually the alcohol.

Reaction and Mechanism

The Fischer esterification of p-aminobenzoic acid proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound.

Experimental Protocols

Several experimental protocols for the synthesis of this compound via Fischer esterification have been reported. The following sections provide a detailed methodology based on established procedures.

Materials and Equipment

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

10% Sodium carbonate (Na₂CO₃) solution or sodium bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and absolute ethanol. Stir the mixture until the solid dissolves.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise to the mixture. A precipitate may form at this stage but will dissolve during heating.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should completely dissolve as the reaction progresses.

-

Workup: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Precipitation: Pour the cooled mixture into a beaker containing ice water.

-

Neutralization: Slowly add a 10% sodium carbonate solution while stirring until the pH of the solution is approximately 8. This will neutralize the excess acid and precipitate the crude this compound.

-

Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water.

-

Drying: Dry the purified product.

Purification

Recrystallization is a common method for purifying the crude this compound product. A typical solvent system for recrystallization is an ethanol-water mixture.

Data Presentation

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) |

| p-Aminobenzoic Acid | 137.14 | 187-189 |

| This compound | 165.19 | 88-90 |

Summary of Reported Yields

| p-Aminobenzoic Acid (g) | Ethanol (mL) | Catalyst | Reaction Time (min) | Yield (%) | Reference |

| 1.2 | 12.0 | H₂SO₄ | 60-75 | Not specified | |

| 0.250 | 3 | H₂SO₄ | 70 | 76.8 | |

| Not specified | Not specified | HCl | Not specified | 93.3 | |

| 1.218 | 12 | H₂SO₄ | 30 | 17.87 | |

| 4 | 27 | H₂SO₄ | 120 | Not specified |

Spectroscopic Data

Infrared (IR) Spectroscopy

| Compound | Key Peaks (cm⁻¹) | Functional Group |

| p-Aminobenzoic Acid | 3400-3300, 3200-2500, 1680 | N-H stretch, O-H stretch (broad), C=O stretch |

| This compound | 3419, 3340, 3221, 1679 | N-H stretch, C-H stretch (aromatic), C=O stretch (ester) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| p-Aminobenzoic Acid | ~10-12 | singlet (broad) | 1H | -COOH |

| 7.8-8.0 | doublet | 2H | Ar-H ortho to -COOH | |

| 6.6-6.8 | doublet | 2H | Ar-H ortho to -NH₂ | |

| ~4.0 | singlet (broad) | 2H | -NH₂ | |

| This compound | 7.8-8.0 | doublet | 2H | Ar-H ortho to -COOEt |

| 6.6-6.8 | doublet | 2H | Ar-H ortho to -NH₂ | |

| 4.3 | quartet | 2H | -OCH₂CH₃ | |

| 4.1 | singlet (broad) | 2H | -NH₂ | |

| 1.3 | triplet | 3H | -OCH₂CH₃ |

Mandatory Visualizations

Fischer Esterification Reaction Pathway

Caption: Fischer Esterification mechanism for this compound synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Metabolism and Degradation Pathways of Benzocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic and degradation pathways of Benzocaine, a widely used local anesthetic. The document details the enzymatic transformations this compound undergoes in biological systems and its degradation under various chemical conditions. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences by consolidating key quantitative data, experimental methodologies, and visual representations of the relevant pathways.

Metabolism of this compound

This compound is primarily metabolized in the plasma and liver through three main pathways: ester hydrolysis, N-acetylation, and N-hydroxylation. These transformations are crucial for its detoxification and elimination from the body.

Ester Hydrolysis

The most significant metabolic pathway for this compound is the hydrolysis of its ester bond, primarily mediated by plasma pseudocholinesterase and to a lesser extent by hepatic esterases.[1][2] This reaction yields para-aminobenzoic acid (PABA) and ethanol.[1][2] PABA is a key metabolite that can undergo further conjugation reactions before being excreted.

N-Acetylation

This compound can also be metabolized through the N-acetylation of its primary aromatic amine group, a reaction catalyzed by N-acetyltransferases. This pathway results in the formation of N-acetylthis compound.[3] The extent of N-acetylation can vary depending on the tissue and the level of acetyltransferase activity.

N-Hydroxylation

A minor but clinically significant metabolic pathway is the N-hydroxylation of this compound, which is thought to be mediated by cytochrome P450 (CYP) enzymes. This reaction forms this compound hydroxylamine, a metabolite that has been implicated in the rare but serious adverse effect of methemoglobinemia.

The metabolic pathways of this compound are summarized in the diagram below:

Degradation of this compound

This compound is susceptible to degradation under certain conditions, primarily through hydrolysis of its ester linkage. The rate and extent of degradation are influenced by factors such as pH, temperature, and the presence of other chemical species.

Hydrolysis

The ester bond in this compound is susceptible to both acid and base-catalyzed hydrolysis. Under acidic conditions, the primary degradation product is p-aminobenzoic acid (PABA). Alkaline hydrolysis also yields PABA. The rate of hydrolysis is dependent on the pH of the solution.

Formation of N-formylthis compound

In the presence of certain pharmaceutical excipients, particularly those containing formic acid as an impurity, this compound can undergo N-formylation to produce N-formylthis compound. This degradation pathway is particularly relevant in the formulation of solid dosage forms.

The chemical degradation pathways of this compound are illustrated below:

Quantitative Data on Metabolism and Degradation

The following tables summarize the available quantitative data on the metabolism and degradation of this compound.

Table 1: Quantitative Analysis of this compound Metabolites

| Biological Matrix | Metabolite | Concentration / Percentage | Analytical Method | Reference |

| Rainbow Trout Urine (1 hr post-dose) | p-Aminobenzoic acid | 7.6% of radioactivity | Radiochromatography | |

| N-acetylated p-aminobenzoic acid | 59.7% of radioactivity | Radiochromatography | ||

| This compound | 19.5% of radioactivity | Radiochromatography | ||

| N-acetylated this compound | 8.0% of radioactivity | Radiochromatography | ||

| Rainbow Trout Urine (20 hr post-dose) | p-Aminobenzoic acid | 1.0% of radioactivity | Radiochromatography | |

| N-acetylated p-aminobenzoic acid | 96.6% of radioactivity | Radiochromatography | ||

| Hairless Guinea Pig Skin (in vitro, 2 µg/cm²) | N-acetylthis compound | 80% of absorbed dose | Not specified | |

| Human Hepatic S9 Incubation | This compound Hydroxylamine | - | HPLC |

Table 2: Kinetic Data for this compound Degradation

| Degradation Pathway | Condition | Rate Constant / Observation | Reference |

| Alkaline Hydrolysis | 1 M TEAC | Pseudo-first-order rate constant = 0.0584 h⁻¹ | |

| Alkaline Hydrolysis | 0.33 M Na₂SO₄ | Pseudo-first-order rate constant = 0.116 h⁻¹ | |

| Stability in ODT formulation | 25°C / 60% RH (6 months) | No degradation observed | |

| Stability in ODT formulation | 40°C / 75% RH (30 days) | Degradation observed in a single platform |

Experimental Protocols

This section provides an overview of the methodologies used to study the metabolism and degradation of this compound.

In Vitro Metabolism Assay using Human Hepatic S9 Fraction

This protocol is designed to identify metabolites of this compound formed by hepatic enzymes.

Workflow Diagram:

References

In Silico Modeling of Benzocaine Binding to Sodium Channel Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium (Nav) channels are essential for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathological conditions, including chronic pain, epilepsy, and cardiac arrhythmias. Benzocaine, a simple ester local anesthetic, acts by blocking these channels, thereby inhibiting neuronal signaling. Understanding the molecular interactions between this compound and various Nav channel subtypes at an atomic level is crucial for the development of more potent and selective therapeutic agents with improved side-effect profiles. In silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, have emerged as powerful tools to elucidate these interactions. This technical guide provides an in-depth overview of the computational approaches used to model this compound binding to different sodium channel subtypes, summarizing key quantitative data and experimental protocols from seminal studies.

Sodium Channel Structure and this compound Binding Site

Voltage-gated sodium channels are large transmembrane proteins composed of a central pore-forming α-subunit and auxiliary β-subunits. The α-subunit consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments and the intervening P-loop from each domain line the ion-conducting pore.

Computational and experimental studies have identified the binding site for local anesthetics, including this compound, within the inner pore of the channel.[1][2][3] This site is formed by residues from the S6 segments of multiple domains, with a critical phenylalanine residue in DIVS6 playing a pivotal role in the binding of many local anesthetics.[1][4] As a neutral molecule at physiological pH, this compound can access its binding site through multiple pathways, including the hydrophilic path via the open intracellular gate and a hydrophobic path through lateral fenestrations in the channel protein.

In Silico Modeling Workflow

The computational investigation of this compound binding to sodium channel subtypes typically follows a multi-step workflow. This process begins with the generation of a three-dimensional model of the channel, followed by docking studies to predict the binding pose of this compound, and often culminates in molecular dynamics simulations to assess the stability of the drug-channel complex and explore binding pathways.

Experimental Protocols

Homology Modeling

Due to the limited availability of high-resolution crystal structures for human Nav channels, homology modeling is a critical first step. This technique constructs a 3D model of a target protein based on its amino acid sequence and the experimental structure of a homologous protein (the template).

Typical Protocol:

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using BLAST or similar sequence homology search tools. Commonly used templates for Nav channels include bacterial sodium channels (e.g., NavAb, NavMs) and potassium channels (e.g., KcsA, MthK).

-

Sequence Alignment: Align the amino acid sequence of the target Nav subtype with the template sequence. This step is crucial for the accuracy of the final model.

-

Model Building: Generate the 3D model of the target protein using software like MODELLER, SWISS-MODEL, or the ROSETTA suite. This involves copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops).

-

Model Refinement and Validation: The generated model is then subjected to energy minimization to relieve any steric clashes. The quality of the final model is assessed using tools like PROCHECK or Ramachandran plots to ensure proper stereochemistry.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to identify the binding pose of this compound within the sodium channel pore.

Typical Protocol:

-

Receptor and Ligand Preparation: The homology model of the Nav channel is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site, often centered around key residues like the DIVS6 phenylalanine. The 3D structure of this compound is optimized.

-

Docking Simulation: Docking is performed using software such as AutoDock, Gold, or Glide. The program samples a large number of possible conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: The resulting binding poses are clustered and ranked. The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrophobic, hydrogen bonds) between this compound and the channel residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-Nav channel complex over time, allowing for the assessment of binding stability and the exploration of entry and exit pathways.

Typical Protocol:

-

System Setup: The docked this compound-channel complex is embedded in a hydrated lipid bilayer (e.g., POPC) to mimic the cell membrane environment. The system is then solvated and ionized to physiological concentrations.

-

Equilibration: The system undergoes a series of equilibration steps to allow the lipids and water to relax around the protein-ligand complex. This typically involves initial energy minimization followed by short simulations with restraints on the protein and ligand.

-

Production Run: A long, unrestrained MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to determine the stability of this compound's binding pose, calculate binding free energies using methods like MM/PBSA or umbrella sampling, and identify potential pathways for ligand entry and egress.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and experimental studies on this compound's interaction with sodium channel subtypes.

| Study Focus | Nav Subtype | Parameter | Value | Method | Reference |

| This compound Block | Wild-Type (WT) | ED50 | 0.32 mmol/L | Electrophysiology | |

| This compound Block | F1759K Mutant | ED50 | 0.66 mmol/L | Electrophysiology | |

| This compound Binding | BTX-modified | IC50 (-70 mV) | 0.2 mM | Electrophysiology | |

| This compound Binding | BTX-modified | IC50 (+50 mV) | 1.3 mM | Electrophysiology | |

| This compound Inhibition | Nav1.9 WT | IC50 | >1000 µM | Electrophysiology | |

| This compound Inhibition | Nav1.9 F1592A/Y1599A | IC50 | >5000 µM | Electrophysiology | |

| This compound Inhibition | Nav1.7 | KI | 79.4 ± 3.9 µM | Automated Patch-Clamp |

BTX: Batrachotoxin

This compound Binding and Channel State Modulation

This compound's binding affinity is state-dependent, meaning it differs for the resting, open, and inactivated states of the sodium channel. This is a key aspect of the "modulated receptor hypothesis." In silico models have been instrumental in rationalizing these state-dependent interactions. For instance, the open-channel conformation, with a wider inner pore, is thought to provide a higher affinity binding site for local anesthetics. This compound, being neutral, can also bind to the closed/resting state, contributing to tonic block.

The binding of this compound can influence the gating behavior of the channel. It has been shown to shift the voltage-dependence of steady-state inactivation to more hyperpolarized potentials, effectively stabilizing the inactivated state.

Conclusion

In silico modeling provides an invaluable framework for understanding the molecular basis of this compound's interaction with various sodium channel subtypes. Homology modeling, molecular docking, and molecular dynamics simulations have collectively shed light on the binding site, interaction modes, and state-dependent affinity of this widely used local anesthetic. The detailed methodologies and quantitative data presented in this guide serve as a resource for researchers aiming to leverage computational approaches for the rational design of novel, subtype-selective sodium channel blockers with enhanced therapeutic efficacy. As the resolution of experimental structures of human Nav channels improves, these in silico models will become even more predictive, further accelerating the pace of drug discovery in this critical area.

References

- 1. Using Lidocaine and this compound to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 4. ahajournals.org [ahajournals.org]

The Dawn of Synthetic Local Anesthesia: A Technical Guide to the Historical Development and Early Applications of Benzocaine

An in-depth exploration of the synthesis, mechanism, and initial clinical use of a foundational local anesthetic for researchers, scientists, and drug development professionals.

Introduction

In the late 19th century, the medical field sought a safe and non-addictive alternative to cocaine for local anesthesia. This pursuit led to the pioneering work of German chemist Eduard Ritsert, who in 1890 successfully synthesized Benzocaine.[1] Initially introduced to the market in 1902 under the trade name "Anästhesin," this compound marked a significant milestone as one of the first synthetic local anesthetics, offering a safer profile for topical pain relief.[2][3] This technical guide delves into the historical development of this compound, its early synthesis protocols, mechanism of action, and its foundational applications in medicine and dentistry.

Historical Development and Synthesis

The development of this compound was a direct response to the need for a local anesthetic without the systemic toxicity and addictive properties of cocaine. Eduard Ritsert's synthesis in 1890 provided a compound that, while less potent than cocaine, was also significantly less toxic and non-addictive. It was patented in 1903, and Ritsert founded a company for its manufacture and sale.

Synthesis of this compound

This compound, the ethyl ester of p-aminobenzoic acid (PABA), was historically synthesized through two primary methods.

1. Fischer Esterification of p-Aminobenzoic Acid (PABA): This common method involves the reaction of p-aminobenzoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is reversible, and an excess of ethanol is used to drive the equilibrium towards the formation of the ester.

2. Reduction of Ethyl p-Nitrobenzoate: An alternative industrial synthesis route involves the reduction of the nitro group of ethyl p-nitrobenzoate to an amine. This reduction was often accomplished using iron filings and water in the presence of a small amount of acid.

Mechanism of Action

This compound functions as a local anesthetic by blocking nerve impulses. Pain signals are transmitted along nerve fibers through the propagation of action potentials, which are initiated by the influx of sodium ions into neurons. This compound acts by inhibiting the voltage-gated sodium channels on the neuron membrane. This blockage prevents the influx of sodium, thereby stopping the depolarization of the nerve and the subsequent propagation of the action potential to the central nervous system.

Early Applications and Formulations

From its introduction, this compound was primarily utilized as a topical anesthetic due to its poor solubility in water, which limited its use for injection. Its early applications were diverse, addressing a range of conditions requiring localized pain relief.

-

Dermatological Pain: It was a key ingredient in ointments and creams for soothing sunburns, skin irritations, and insect bites.

-

Oral and Dental Anesthesia: this compound found extensive use in dentistry to numb the gums before procedures like tooth extractions and gum cleaning. It was also formulated into lozenges and gels for sore throats and oral ulcers.

-

Otic Preparations: It was combined with antipyrine in ear drops to relieve pain associated with middle ear infections.

-

Other Early Medical Uses: Historical records indicate its use in a combination with chaulmoogra oil for leprosy treatment and in formulations to soothe itching of the conjunctival and nasal mucous membranes.

Quantitative Data on Early this compound Formulations

| Parameter | Value | Source(s) |

| Common Concentrations | 6% to 20% | |

| Most Common Concentration in Dentistry | 20% | |

| Onset of Action | As early as 30 seconds | |

| Peak Effect | 2 minutes | |

| Duration of Action | 5 to 15 minutes |

Key Experimental Protocols

The evaluation of this compound's efficacy in its early days relied on clinical observations and, later, more structured studies. While detailed protocols from the earliest applications are scarce, modern studies reflect the principles that would have been applied.

Representative Clinical Trial Protocol (Modern Example)

A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of 20% this compound gel prior to local anesthetic injection in the oral cavity would typically follow this structure:

-

Participant Selection: A cohort of adult subjects (e.g., 38-100 participants) meeting specific inclusion criteria (e.g., ASA I or II health status) and exclusion criteria are recruited.

-

Randomization and Blinding: Participants are randomly assigned to receive either the 20% this compound gel or a placebo gel. The study is double-blinded, meaning neither the participants nor the clinicians administering the treatment know which gel is being applied.

-

Procedure:

-

The assigned gel (this compound or placebo) is applied to the target mucosal area for a specified duration (e.g., 1-2 minutes).

-

A local anesthetic injection (e.g., 2% lidocaine with 1:100,000 epinephrine) is then administered using a standardized needle gauge (e.g., 27G).

-

-

Data Collection: Pain perception is measured immediately following the injection using a validated pain scale, such as a 100-mm Visual Analog Scale (VAS) or an 11-point Numeric Pain Rating Scale.

-

Statistical Analysis: The pain scores between the this compound and placebo groups are statistically compared to determine if there is a significant difference in pain perception.

Conclusion

The synthesis of this compound by Eduard Ritsert was a pivotal moment in the history of pharmacology, heralding the era of synthetic local anesthetics. Its development provided a much-needed safer alternative to cocaine for topical pain relief. Early applications in dermatology, dentistry, and otology established its utility, which continues in many over-the-counter preparations today. The straightforward synthesis, well-understood mechanism of action, and favorable safety profile for topical use cemented this compound's place as a foundational molecule in the armamentarium against localized pain.

References

A Technical Guide to the Structure-Activity Relationship of Benzocaine for Anesthetic Potency

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structure-activity relationships (SAR) governing the anesthetic potency of benzocaine. It details the molecular determinants of its function, presents quantitative data for key analogs, outlines common experimental protocols for potency assessment, and illustrates the underlying mechanisms and workflows.

Introduction to this compound and Local Anesthesia

Local anesthetics (LAs) are drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, particularly pain.[1][2] Their primary mechanism of action is the inhibition of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[1][3] By blocking these channels, LAs prevent the influx of sodium ions necessary for the depolarization and propagation of action potentials.[4]

This compound (ethyl 4-aminobenzoate) is a simple, ester-type local anesthetic first synthesized in 1890. Its uncomplicated structure serves as a foundational model for understanding the core principles of local anesthesia. It consists of three key components that are central to the SAR of all local anesthetics:

-

A Lipophilic Aromatic Group: A p-aminobenzoic acid ring that facilitates penetration of the nerve's lipid membrane.

-

An Intermediate Ester Linkage: This chain connects the lipophilic and hydrophilic parts and is crucial for the molecule's metabolism.

-

A Hydrophilic Group: Uniquely, this compound lacks the terminal tertiary amine found in more common LAs like lidocaine or procaine. Its hydrophilic component is the primary amine attached directly to the aromatic ring. This makes this compound a weak base that is predominantly un-ionized at physiological pH, a key determinant of its mechanism and clinical use.

This guide explores how modifications to each of these structural components influence the anesthetic potency of this compound and its derivatives.

Mechanism of Action: The Modulated Receptor Hypothesis

The potency of local anesthetics is explained by the Modulated Receptor Hypothesis . This model posits that LAs bind with different affinities to the different conformational states of the sodium channel (resting, open, and inactivated). Most LAs, including this compound, exhibit a higher affinity for the open and inactivated states than for the resting state. This property leads to a "use-dependent" or "phasic" block, where nerves that are firing more frequently—and thus have more channels in the open and inactivated states—are blocked more effectively.

This compound reaches its binding site, located on the intracellular side of the sodium channel, primarily through a hydrophobic pathway . Being uncharged at physiological pH, it can readily diffuse across the lipid bilayer of the neuronal membrane to access the receptor. This contrasts with LAs containing a tertiary amine (e.g., lidocaine), which exist in both charged and uncharged forms. Their charged form can also access the receptor via a hydrophilic pathway by passing through the open channel pore.

Core Structure-Activity Relationships

The anesthetic potency, onset, and duration of action of this compound analogs are dictated by modifications to its three structural components.

Modifications to the Aromatic Ring (Lipophilic Portion)

The lipophilicity of the molecule is a primary driver of potency. Increasing lipid solubility enhances the drug's ability to partition into the nerve membrane and interact with the sodium channel.

-

Substituents: Adding electron-donating groups (e.g., alkyl, alkoxy) to the aromatic ring generally increases both lipophilicity and potency. These groups can increase the electron density at the carbonyl oxygen of the ester, potentially enhancing binding.

-

Position of Substitution: The position of the primary amino group is critical. Moving it from the para (4) position to the ortho (2) or meta (3) position typically reduces or abolishes anesthetic activity.

| Compound | Modification | Relative Potency (Procaine = 1) | Key Observation |

| This compound | 4-amino group | 0.5 | Baseline compound, low relative potency. |

| Procaine | 4-amino group, diethylaminoethyl ester | 1.0 | Addition of terminal amine increases potency and utility. |

| Butamben | 4-amino group, isobutyl ester | 1.5 - 2.0 | Longer alkyl chain on ester increases lipophilicity and potency. |

| Tetracaine | 4-butylamino group, dimethylaminoethyl ester | 16.0 | Alkyl substitution on the 4-amino group dramatically increases potency. |

Note: Data is compiled from multiple sources for relative comparison. Absolute values vary by experimental model.

Modifications to the Intermediate Linkage

The ester linkage in this compound is a key determinant of its duration of action.

-

Metabolism: Ester-type LAs are rapidly hydrolyzed by plasma pseudocholinesterases, leading to a short duration of action and the formation of para-aminobenzoic acid (PABA), which can be allergenic in some individuals.

-

Linkage Replacement: Replacing the ester linkage with an amide linkage (as in lidocaine) results in a molecule that is more resistant to hydrolysis. Amide LAs are metabolized more slowly in the liver, leading to a significantly longer duration of action.

-

Chain Length: Increasing the length of the intermediate chain can sometimes increase potency, but often at the cost of increased toxicity. A two-carbon chain is generally optimal for many LA series.

Modifications to the Hydrophilic Portion

This compound is atypical as it lacks the terminal tertiary amino group common to most clinically used LAs. This group is crucial for water solubility and the dual hydrophilic/hydrophobic pathway mechanism.

-

Lack of Terminal Amine: Because it is mostly uncharged, this compound has very low water solubility and is only suitable for topical application. It cannot be formulated as a water-soluble salt for injection.

-

Addition of a Terminal Amine: The synthesis of procaine from a this compound-like precursor illustrates the importance of this group. Adding a diethylaminoethyl group introduces a tertiary amine with a pKa that allows it to exist as both a charged (water-soluble) and uncharged (lipid-soluble) species at physiological pH. This modification creates a more potent and clinically versatile injectable anesthetic.

| Compound | Hydrophilic Group | pKa | Anesthetic Type | Key Property |

| This compound | Primary aromatic amine | ~3.5 | Topical | Low water solubility, uncharged at phys. pH. |

| Procaine | Terminal tertiary amine | ~9.0 | Injectable | Forms water-soluble salts, exists in charged/uncharged forms. |

| Lidocaine | Terminal tertiary amine | ~7.9 | Injectable | Amide linkage provides stability; pKa closer to phys. pH allows for faster onset. |

Key Experimental Protocols for Potency Assessment

The anesthetic potency of this compound analogs is quantified using established in vitro and in vivo models.

In Vitro Protocol: Patch-Clamp Electrophysiology

This technique provides a direct measure of a drug's ability to block sodium channels in isolated cells, yielding a precise IC50 value (the concentration required to inhibit 50% of the sodium current).

Methodology:

-

Cell Preparation: Neurons (e.g., from dorsal root ganglia) or cultured cells stably expressing a specific VGSC subtype (e.g., HEK-293 cells with Nav1.5) are used.

-

Patch-Clamp Recording: A glass micropipette electrode forms a high-resistance "gigaseal" with the cell membrane. In the whole-cell configuration, this allows for control of the intracellular voltage and measurement of the resulting ion currents across the entire membrane.

-

Stimulation: A voltage protocol is applied to depolarize the membrane and elicit a sodium current (INa).

-

Drug Application: The cell is perfused with a control solution, and baseline INa is recorded. Subsequently, solutions containing increasing concentrations of the this compound analog are applied.

-

Data Analysis: The reduction in INa amplitude at each concentration is measured. A dose-response curve is plotted to calculate the IC50 value, a key metric of intrinsic potency.

In Vivo Protocol: Rodent Sciatic Nerve Block

This model assesses the functional anesthetic effect (sensory and motor block) in a living organism, providing data on potency (ED50), onset, and duration of action.

Methodology:

-

Animal Preparation: A rat or guinea pig is anesthetized. The sciatic nerve in the hind limb is carefully exposed through a minor surgical incision.

-

Baseline Measurement: A baseline response to a stimulus is measured. This can be a motor response (e.g., muscle twitch from electrical stimulation) or a sensory reflex (e.g., withdrawal from a heat or pressure source).

-

Drug Administration: A standardized volume of the anesthetic solution is applied directly to the exposed nerve.

-

Blockade Assessment: The stimulus is applied at regular intervals post-administration. The time of onset (time to complete block) and the duration of action (time from onset to recovery of function) are recorded.

-

Data Analysis: The procedure is repeated with different concentrations of the drug across multiple animals to determine the ED50 (the effective dose that produces a complete block in 50% of subjects).

Conclusion

The structure-activity relationship of this compound is a clear illustration of the fundamental principles governing local anesthetic design. Potency is inextricably linked to the lipophilicity of the aromatic ring, the metabolic stability of the intermediate linkage, and the ionization state determined by the hydrophilic group. While this compound itself has limited clinical application due to its low solubility and lack of an injectable formulation, its simple structure has been invaluable. It serves as a scaffold for the synthesis of more complex and effective anesthetics and remains a critical tool for investigating the molecular pharmacology of voltage-gated sodium channels. Future design efforts will continue to build on these foundational SAR principles to develop novel anesthetics with improved potency, duration, and safety profiles.

References

A Comprehensive Toxicological Profile of Benzocaine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzocaine, a widely utilized local anesthetic of the ester class, is valued for its rapid onset of action in topical pain relief. However, its metabolic pathway gives rise to compounds that possess significant toxicological implications. This technical guide provides an in-depth analysis of the toxicological profile of this compound and its primary metabolites. Key areas of focus include its pharmacokinetic properties, the mechanisms underlying its systemic and local toxicity, and the specific roles of its metabolites in adverse reactions. Particular emphasis is placed on the induction of methemoglobinemia, a life-threatening condition associated with this compound use. This document summarizes quantitative toxicological data, outlines detailed experimental protocols for toxicity assessment, and presents visual diagrams of metabolic and toxicity pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (ethyl 4-aminobenzoate) is a local anesthetic that functions by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses.[1] It is a key ingredient in numerous over-the-counter (OTC) products, including topical preparations for oral and skin pain relief, as well as some prescription medications.[2][3] Despite its widespread use and general tolerability when applied as recommended, this compound is not without significant toxicological risks, primarily stemming from its metabolism.[2] A thorough understanding of its toxicological profile is crucial for its safe and effective use.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is readily absorbed through mucous membranes and damaged skin, although its absorption through intact skin is poor.[1]

-

Distribution: Following absorption, it is distributed locally at the site of application. Systemic distribution is influenced by tissue perfusion and partitioning coefficients. This compound binds to serum albumin and alpha-1-acid glycoprotein.

-

Metabolism: As an ester-type local anesthetic, this compound is rapidly hydrolyzed in the plasma by pseudocholinesterase and in the liver by esterases. This hydrolysis yields para-aminobenzoic acid (PABA) and ethanol. Other metabolic pathways include acetylation to form acetylthis compound and N-hydroxylation to produce this compound hydroxide.

-

Excretion: The metabolites of this compound are primarily excreted in the urine.

Toxicological Profile of this compound

The toxicity of this compound can manifest as both local and systemic effects. Over-application or use of high-concentration products significantly increases the risk of adverse events.

Acute and Systemic Toxicity

The most significant systemic toxicities associated with this compound are methemoglobinemia, central nervous system (CNS) effects, and cardiovascular effects.

3.1.1. Methemoglobinemia

Methemoglobinemia is a rare but potentially fatal condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen. This leads to functional anemia and tissue hypoxia.

-

Mechanism: While the exact mechanism is not fully elucidated, this compound-induced methemoglobinemia is thought to be an indirect effect of its metabolites. These metabolites can interact with oxygen to produce free radicals that oxidize hemoglobin. The rate of hemoglobin oxidation surpasses the reductive capacity of the NADH-cytochrome b5 reductase enzyme system in erythrocytes, leading to an accumulation of methemoglobin.

-

Clinical Manifestations: Symptoms are dose-dependent and correlate with the percentage of methemoglobin.

-

>10%: Unexplained cyanosis (pale, gray, or blue-colored skin, lips, and nail beds).

-

15-35%: Headache, tachycardia, dyspnea, and tachypnea.

-

30-50%: Moderate depression of the CNS and cardiovascular systems, including weakness, headache, and mild dyspnea.

-

>45%: Dyspnea, bradycardia, hypoxia, metabolic acidosis, seizures, and coma may occur.

-

>70%: Levels are often fatal.

-

-

At-Risk Populations: Infants under two years of age are particularly susceptible due to their lower levels of NADH-cytochrome b5 reductase. Other at-risk individuals include the elderly and patients with pre-existing conditions like asthma, bronchitis, emphysema, or heart disease.

3.1.2. Central Nervous System (CNS) Toxicity

High systemic concentrations of this compound can lead to CNS depression. Symptoms may include confusion, coma, seizures, and apnea. Initial signs of CNS toxicity can also include tinnitus, a metallic taste, and dizziness.

3.1.3. Cardiovascular Toxicity

This compound can cause decreased function of the cardiovascular system, leading to bradycardia, severe hypotension, and cardiac arrhythmias, which can culminate in cardiac arrest.

Local Toxicity and Allergic Reactions

-

Local Irritation: Common side effects at the application site include a burning or stinging sensation, redness, itching, and swelling.

-

Allergic Reactions: this compound can cause allergic contact dermatitis. In rare cases, severe allergic reactions such as anaphylaxis can occur.

Toxicological Profile of Metabolites

Para-aminobenzoic Acid (PABA)

PABA, the primary metabolite of this compound, is associated with its own set of toxicological concerns.

-

Allergic Reactions: PABA is a known sensitizer and can cause allergic skin reactions, including contact dermatitis.

-

Systemic Effects: In high doses, PABA has been linked to liver toxicity, characterized by jaundice and fatigue. It may also cause gastrointestinal disturbances such as nausea and vomiting. Some studies suggest that PABA and its derivatives may disrupt thyroid and endocrine activity. When exposed to UV radiation, PABA may contribute to DNA damage.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Ethyl 4-aminobenzoate | |

| CAS Number | 94-09-7 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Melting Point | 88-90 °C | |

| Boiling Point | 310 °C | |

| pKa | 3.5 | |

| Solubility in Water | 1.31 g/L at 25°C | |

| Partition Coefficient (logP) | 1.86 |

Table 2: Acute Toxicity of this compound (LD50 Values)

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 3042 mg/kg | |

| Mouse | Oral | 2500 mg/kg | |

| Mouse | Intraperitoneal | 216 mg/kg | |

| Rabbit | Oral | 1150 mg/kg |

Experimental Protocols

In Vivo Model for this compound-Induced Methemoglobinemia

This protocol is adapted from studies assessing methemoglobin formation in animal models.

-

Animal Model: New Zealand White rabbits or Sprague-Dawley rats are suitable models.

-

This compound Administration: A 20% this compound solution is applied topically to the oral mucous membranes. For smaller animals like rats, a precise dose can be administered using a syringe.

-

Blood Sampling: Baseline blood samples are collected prior to this compound administration. Subsequent samples are taken at regular intervals (e.g., every 15 minutes for the first hour) post-application.

-

Methemoglobin Measurement: Methemoglobin levels in the blood samples are measured using a co-oximeter.

-

Data Analysis: The percentage of methemoglobin is plotted against time to determine the peak level and the time course of methemoglobinemia.

Analytical Method for Quantification of this compound in Biological Samples

A colorimetric assay can be used for the determination of this compound in various formulations.

-

Principle: This method is based on the formation of a red Schiff base between this compound and p-dimethylaminocinnamaldehyde in a nonaqueous acidic medium.

-

Procedure:

-

Prepare a standard solution of this compound.

-

To the sample containing this compound, add a solution of p-dimethylaminocinnamaldehyde in a nonaqueous acidic solvent.

-

Measure the absorbance of the resulting red-colored solution at its maximum wavelength (approximately 544 nm) using a spectrophotometer.

-

Quantify the this compound concentration by comparing the sample's absorbance to a standard curve.

-

-

Validation: The method should be validated for linearity, accuracy, and precision. The Beer-Lambert law is typically adhered to in the concentration range of 0.025–2.5 µg/mL.

Mandatory Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathways of this compound.

Experimental Workflow for Assessing Methemoglobinemia

Caption: Workflow for in vivo assessment of methemoglobinemia.

Mechanism of this compound-Induced Methemoglobinemia

Caption: Pathway of this compound-induced methemoglobinemia.

Conclusion

This compound is an effective local anesthetic, but its use is associated with significant toxicological risks, most notably methemoglobinemia. The rapid metabolism of this compound to PABA and other reactive intermediates is a key factor in its toxicity profile. Professionals in research and drug development must be aware of these risks, particularly in susceptible populations. Further research is warranted to fully elucidate the mechanisms of this compound-induced toxicity and to develop strategies to mitigate these adverse effects. This guide provides a foundational understanding of the toxicological profile of this compound and its metabolites, which is essential for informed clinical use and the development of safer alternatives.

References

Methodological & Application

Application Notes & Protocols: Development of Benzocaine-Loaded Nanostructured Lipid Carriers for Topical Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzocaine is a widely used topical anesthetic limited by its low water solubility and potential for allergic reactions.[1][2][3] Nanostructured Lipid Carriers (NLCs) offer a promising delivery system to overcome these limitations. NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure capable of accommodating higher drug payloads and preventing drug expulsion during storage.[4] This delivery system can enhance the bioavailability of this compound, provide sustained release, prolong its anesthetic effect, and potentially reduce the required concentration, thereby minimizing side effects.[1]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-loaded NLCs for topical delivery.

Data Presentation: Formulation and Characterization Parameters

The following tables summarize quantitative data from various studies on this compound-loaded NLCs, offering a comparative overview of different formulations and their physicochemical properties.

Table 1: Composition of this compound-Loaded NLC Formulations

| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant | This compound Concentration (%) | Reference |

| NLC1 | Glyceryl Monostearate | Isopropyl Myristate | Tween 80 | Not Specified | |

| NLC2 | Stearic Acid | Isopropyl Myristate | Tween 80 | Not Specified | |

| NLC3 | Compritol 888 ATO | Isopropyl Myristate | Tween 80 | Not Specified | |

| Optimized NLC | Cetyl Palmitate | Propylene Glycol Monocaprylate | Pluronic F68 | 1-3 |

Table 2: Physicochemical Characteristics of this compound-Loaded NLCs

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |

| Various SLNs & NLCs | 214 – 440 | Not Specified | -19.6 to -25.9 | 55.65 – 94.62 | Not Specified | |

| Optimized NLCBZC | <350 | Not Specified | <-20 | 96.0 ± 0.4 | 11.52 |

Table 3: In Vitro and In Vivo Performance of this compound-Loaded NLCs

| Formulation | In Vitro Release Duration | In Vivo Anesthetic Effect Duration (Mice) | Key Findings | Reference |

| NLCBZC | > 20 hours | Up to 18 hours | Sustained drug release and prolonged anesthetic effect. | |

| NLC6 in Hydrogel | 8 hours | Not Specified | Initial fast release followed by sustained release. | |

| BENZO and LIDO in NLCs | Prolonged | Prolonged | NLCs act as an effective drug reservoir. |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded NLCs by High Shear Homogenization and Ultrasonication

This method is widely employed for the production of NLCs due to its scalability and efficiency.

Materials:

-

Solid Lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate)

-

Liquid Lipid (e.g., Isopropyl Myristate, Propylene Glycol Monocaprylate)

-

Surfactant (e.g., Tween 80, Pluronic F68)

-

This compound

-

Distilled Water

Equipment:

-

High-Shear Homogenizer (e.g., Ultra-Turrax)

-

Probe Sonicator

-

Water Bath or Heating Mantle

-

Magnetic Stirrer

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of Lipid Phase:

-

Weigh the required amounts of solid lipid and liquid lipid and place them in a beaker.

-

Heat the lipid mixture to 5-10°C above the melting point of the solid lipid to form a homogenous lipid melt.

-

Add the pre-weighed this compound to the molten lipid phase and stir until completely dissolved.

-

-

Preparation of Aqueous Phase:

-

In a separate beaker, dissolve the surfactant in distilled water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Emulsification:

-

Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a magnetic stirrer.

-

Immediately subject the mixture to high-shear homogenization at a specified speed (e.g., 25,000 rpm) for a defined period (e.g., 5 minutes) to form a coarse oil-in-water emulsion.

-

-

Sonication:

-

Subject the hot pre-emulsion to ultrasonication using a probe sonicator for a specific duration (e.g., 30 minutes) to reduce the particle size to the nanometer range.

-

-

Cooling and NLC Formation:

-

Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring to facilitate the crystallization of the lipid matrix and the formation of NLCs.

-

Protocol 2: Characterization of this compound-Loaded NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI, which indicates the width of the particle size distribution. Zeta potential measurement determines the surface charge of the nanoparticles, which is a key indicator of colloidal stability.

-

Procedure:

-

Dilute the NLC dispersion with distilled water to an appropriate concentration.

-

Analyze the sample using a Zetasizer or a similar instrument.

-

Perform measurements in triplicate and report the average values.

-

2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

-

Principle: The amount of this compound encapsulated within the NLCs is determined by separating the free drug from the NLCs and quantifying the drug in either the supernatant or the nanoparticles.

-

Procedure:

-

Separate the unentrapped this compound from the NLC dispersion by ultracentrifugation or centrifugal filter devices.

-

Quantify the amount of free this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the EE and DL using the following equations:

-

EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100

-

-

3. Morphological Characterization:

-

Principle: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the NLCs.

-

Procedure:

-

Place a drop of the diluted NLC dispersion on a carbon-coated copper grid.

-

Allow the sample to dry.

-

Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

-

Observe the sample under the electron microscope. The particles are expected to be spherical in shape.

-

4. Structural Characterization:

-